molecular formula C22H20N2O3S B138319 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate CAS No. 131403-82-2

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate

Cat. No. B138319
M. Wt: 392.5 g/mol
InChI Key: RGAJIKNGJBAVQP-UHFFFAOYSA-N
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Description

This compound is a novel class of ligands specific for mitochondrial benzodiazepine receptors . It is a derivative of pyrrolo[2,1-d][1,5]benzothiazepine . The majority of newly synthesized esters, as well as some intermediate ketones, showed micro- or nanomolar affinity for [3H]PK 11195 binding inhibition .


Synthesis Analysis

The synthesis and cardiovascular characterization of a series of novel pyrrolo[2,1-d][1,5]-benzothiazepine derivatives are described . Selective peripheral-type benzodiazepine receptor (PBR) ligands, such as PK 11195 and Ro 5-4864, have recently been found to possess low but significant inhibitory activity .


Molecular Structure Analysis

The empirical formula of the compound is C22H20N2O3S . Its molecular weight is 392.47 . The SMILES string representation of the compound is COc1ccc (cc1)C2=C (OC (=O)N ©C)c3cccn3-c4ccccc4S2 .


Chemical Reactions Analysis

The compound is a specific ligand for mitochondrial benzodiazepine receptors . It shows micro- or nanomolar affinity for [3H]PK 11195 binding inhibition .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 392.47 . It should be stored at a temperature of 2-8°C .

properties

IUPAC Name

[6-(4-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-23(2)22(25)27-20-18-8-6-14-24(18)17-7-4-5-9-19(17)28-21(20)15-10-12-16(26-3)13-11-15/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAJIKNGJBAVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274332
Record name [6-(4-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7-yl] N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate

CAS RN

131403-82-2
Record name [6-(4-methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-7-yl] N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate
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